Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone CAS number and molecular weight
Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone CAS number and molecular weight
An In-depth Technical Guide to 1-Cyclopropyl-3-(3,5-dimethylphenyl)propan-1-one
Abstract
This technical guide provides a comprehensive overview of 1-cyclopropyl-3-(3,5-dimethylphenyl)propan-1-one, a compound of interest in synthetic and medicinal chemistry. Due to the limited specific literature on this molecule, this document consolidates fundamental data, proposes a robust synthetic pathway based on established chemical principles, and presents predicted spectroscopic data for compound verification. The guide is intended for researchers and professionals in drug development, offering insights into its synthesis, characterization, and potential applications as a structural motif in biologically active agents.
Compound Identification and Physicochemical Properties
1-Cyclopropyl-3-(3,5-dimethylphenyl)propan-1-one is an aryl ketone characterized by a cyclopropyl ring attached to the carbonyl group and a 3,5-dimethylphenyl moiety at the γ-position. This combination of a strained ring system and a substituted aromatic group makes it a valuable, albeit under-documented, building block in organic synthesis.
Table 1: Core Compound Identifiers and Properties
| Parameter | Value | Source(s) |
| IUPAC Name | 1-Cyclopropyl-3-(3,5-dimethylphenyl)propan-1-one | - |
| Synonym(s) | Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone | [1] |
| CAS Number | 898781-25-4 | [1][2][3] |
| Molecular Formula | C₁₄H₁₈O | [2] |
| Molecular Weight | 202.29 g/mol | [2] |
| Canonical SMILES | CC1=CC(CCC(=O)C2CC2)=CC(C)=C1 | [2] |
Proposed Synthetic Route: A Logic-Driven Approach
Rationale for Synthetic Strategy
The target molecule can be disconnected at the bond between the ethyl chain and the aromatic ring. This retrosynthetic analysis points to a Friedel-Crafts acylation between 1,3-dimethylbenzene (m-xylene) and 3-cyclopropylpropanoyl chloride. This strategy is advantageous because:
-
Convergent Synthesis: It efficiently combines two readily available starting materials.
-
High Reliability: Friedel-Crafts acylation is a robust C-C bond-forming reaction, particularly for activated aromatic rings like m-xylene.[6]
-
Regioselectivity: Acylation of m-xylene is expected to occur primarily at the 4-position due to the ortho- and para-directing effects of the two methyl groups, which may necessitate purification from other isomers. However, an alternative would be to start from 3,5-dimethylbenzaldehyde to build the side chain before cyclopropanation, offering more precise regiochemical control. For the purpose of this guide, we will focus on a more direct, albeit potentially lower-yielding in the desired isomer, Friedel-Crafts approach.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis and purification workflow.
Experimental Protocol: Representative Synthesis
This protocol is a generalized procedure based on standard Friedel-Crafts acylation methodologies.[6] Researchers should perform optimization and safety assessments prior to execution.
PART A: Synthesis of 3-Cyclopropylpropanoyl Chloride
-
Materials: 3-Cyclopropylpropanoic acid, Thionyl chloride (SOCl₂), Dry Toluene, Reflux condenser, Magnetic stirrer.
-
Procedure:
-
In a fume hood, charge a round-bottom flask with 3-cyclopropylpropanoic acid (1.0 eq).
-
Add an excess of thionyl chloride (2.0-3.0 eq).
-
Fit the flask with a reflux condenser and gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 3-cyclopropylpropanoyl chloride is typically used in the next step without further purification.
-
PART B: Friedel-Crafts Acylation
-
Materials: 3-Cyclopropylpropanoyl chloride (from Part A), 1,3-Dimethylbenzene (m-xylene), Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (1M HCl), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Set up an oven-dried, three-neck flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer.
-
Charge the flask with anhydrous DCM and 1,3-dimethylbenzene (1.2 eq). Cool the mixture to 0°C in an ice bath.
-
Carefully add anhydrous AlCl₃ (1.1 eq) portion-wise, ensuring the temperature remains below 5°C.
-
Dissolve the crude 3-cyclopropylpropanoyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0°C and quench it by slowly pouring it over crushed ice containing concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the target compound.
-
Spectroscopic Characterization Profile (Predicted)
No experimental spectra for this specific compound are publicly available. The following data are predicted based on the known spectral characteristics of its constituent functional groups: cyclopropyl ketones, and substituted aromatic rings.[7][8][9]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Value / Observation | Rationale |
| ¹H NMR | Aromatic Protons (Ar-H) | δ 6.8-7.0 ppm (3H, s) | Protons on the 3,5-disubstituted ring will appear as singlets or very closely spaced multiplets in a characteristic aromatic region.[9] |
| Methylene Protons (-CH₂-Ar) | δ 2.8-3.0 ppm (2H, t) | Triplet signal for the methylene group adjacent to the aromatic ring. | |
| Methylene Protons (-CH₂-CO) | δ 2.6-2.8 ppm (2H, t) | Triplet signal for the methylene group alpha to the carbonyl, deshielded. | |
| Aromatic Methyl Protons (Ar-CH₃) | δ 2.2-2.4 ppm (6H, s) | Singlet for the two equivalent methyl groups on the aromatic ring. | |
| Cyclopropyl Methine (CH-CO) | δ 1.8-2.2 ppm (1H, m) | The most deshielded cyclopropyl proton, adjacent to the carbonyl group, appearing as a complex multiplet.[7] | |
| Cyclopropyl Methylene (-CH₂-) | δ 0.8-1.5 ppm (4H, m) | Upfield, complex multiplets for the remaining four cyclopropyl protons due to their unique magnetic environment.[7][8] | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ > 200 ppm | Characteristic downfield shift for a ketone carbonyl carbon. |
| Aromatic Carbons (Ar-C) | δ 125-140 ppm | Multiple signals expected in the aromatic region. | |
| Methylene Carbons (-CH₂-) | δ 30-45 ppm | Signals for the two ethyl chain carbons. | |
| Aromatic Methyl Carbons (Ar-CH₃) | δ ~21 ppm | Characteristic shift for methyl groups attached to an aromatic ring. | |
| Cyclopropyl Methine (CH-CO) | δ 18-25 ppm | Alpha-carbon of the cyclopropyl ring. | |
| Cyclopropyl Methylene (-CH₂-) | δ 8-15 ppm | Upfield signals for the beta-carbons of the cyclopropyl ring. | |
| IR Spec. | Carbonyl Stretch (C=O) | 1690-1710 cm⁻¹ (strong, sharp) | Typical frequency for a cyclopropyl ketone, slightly lowered due to conjugation with the cyclopropyl ring.[7] |
| Aromatic C-H Stretch | ~3030 cm⁻¹ (medium) | Characteristic C-H stretching for sp² hybridized carbons. | |
| Aliphatic C-H Stretch | 2850-3000 cm⁻¹ (medium) | C-H stretching for sp³ hybridized carbons in the ethyl chain and cyclopropyl ring. | |
| Aromatic C=C Bending | 1600, 1450 cm⁻¹ (medium) | Bending vibrations characteristic of the aromatic ring. |
Applications and Research Context
The cyclopropyl group is a "privileged" structural motif in medicinal chemistry. Its incorporation into molecules can enhance metabolic stability, improve binding affinity, and provide conformational rigidity.[2][10] Aryl cyclopropyl ketones, in particular, are versatile intermediates and have been investigated for a range of biological activities. They are known to undergo various chemical transformations, such as ring-opening reactions, to generate more complex molecular scaffolds.[11][12]
Given its structure, 1-cyclopropyl-3-(3,5-dimethylphenyl)propan-1-one could serve as a key building block in programs targeting:
-
Enzyme Inhibition: The strained cyclopropyl ring can act as a reactive handle for covalent modification of enzyme active sites.[10]
-
GPCR Ligands: The rigid structure can help in optimizing ligand conformation for receptor binding.
-
Scaffold for Diversity-Oriented Synthesis: The ketone functionality allows for a wide range of subsequent chemical modifications to generate libraries of related compounds for high-throughput screening.
Caption: Role of the cyclopropyl ketone motif in drug discovery.
Conclusion
1-Cyclopropyl-3-(3,5-dimethylphenyl)propan-1-one (CAS: 898781-25-4) is a compound with significant potential as a synthetic intermediate. This guide has provided its core identifiers and proposed a logical, experimentally sound pathway for its synthesis via Friedel-Crafts acylation. Furthermore, a detailed, predicted spectroscopic profile has been presented to aid researchers in its identification and characterization. The structural features of this molecule, particularly the cyclopropyl ketone moiety, position it as a valuable tool for medicinal chemists aiming to develop novel therapeutic agents with optimized pharmacological properties.
References
-
NextSDS. CYCLOPROPYL 2-(3,5-DIMETHYLPHENYL)ETHYL KETONE — Chemical Substance Information. Available at: [Link]
-
Thieme Chemistry. Novel Synthesis of Aryl Cyclopropylketones. Available at: [Link]
-
Wikipedia. Johnson–Corey–Chaykovsky reaction. Available at: [Link]
-
Organic Chemistry Portal. Corey-Chaykovsky Reaction. Available at: [Link]
-
Royal Society of Chemistry. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
ACS Publications. Photoinduced [3 + 2] Cycloadditions of Aryl Cyclopropyl Ketones with Alkynes and Alkenes. Organic Letters. Available at: [Link]
-
CHIMIA. Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. Available at: [Link]
-
Royal Society of Chemistry. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. Available at: [Link]
-
Oregon State University. 1H NMR Chemical Shifts. Available at: [Link]
-
Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. Available at: [Link]
-
Chemistry Steps. Friedel–Crafts Acylation. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
-
National Center for Biotechnology Information. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC. Available at: [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
Royal Society of Chemistry. H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Modgraph. Available at: [Link]
-
Royal Society of Chemistry. Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
Sources
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. Novel Synthesis of Aryl Cyclopropylketones - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1H Chemical Shifts [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 11. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
